molecular formula C8H10OS B3015869 (4-Cyclopropylthiophen-3-yl)methanol CAS No. 1602792-09-5

(4-Cyclopropylthiophen-3-yl)methanol

Cat. No.: B3015869
CAS No.: 1602792-09-5
M. Wt: 154.23
InChI Key: CZZIEILFEBJQRZ-UHFFFAOYSA-N
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Description

(4-Cyclopropylthiophen-3-yl)methanol is an organic compound featuring a thiophene ring substituted with a cyclopropyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopropylthiophen-3-yl)methanol typically involves the cyclization of appropriate precursors followed by functional group modifications

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methanol group to other functional groups such as alkanes.

    Substitution: The compound can participate in substitution reactions, where the methanol group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

(4-Cyclopropylthiophen-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (4-Cyclopropylthiophen-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Thiophene-2-methanol: Similar structure but with the methanol group at a different position.

    Cyclopropylmethanol: Lacks the thiophene ring but has a similar cyclopropyl and methanol structure.

    Thiophene-3-methanol: Similar structure but without the cyclopropyl group.

Uniqueness: (4-Cyclopropylthiophen-3-yl)methanol is unique due to the combination of the cyclopropyl group and the thiophene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-cyclopropylthiophen-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c9-3-7-4-10-5-8(7)6-1-2-6/h4-6,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZIEILFEBJQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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